[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic organic compound characterized by its unique structure, which includes an isopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Amino-Acetic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with glycine or its derivatives under peptide coupling conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: Used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: Employed as an intermediate in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pyrrolidine ring and amino-acetic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-propionic acid
- [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-butyric acid
Uniqueness
Compared to similar compounds, [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of the isopropyl group, pyrrolidine ring, and amino-acetic acid moiety allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)7-10-5-4-6-12(10)3/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWCEMNEZNTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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